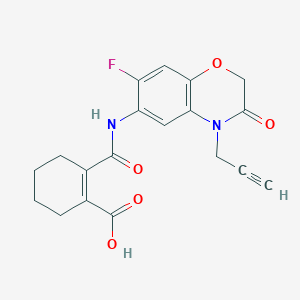

Flumioxazin-mono amide

CAS No.:

Cat. No.: VC18552425

Molecular Formula: C19H17FN2O5

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17FN2O5 |

|---|---|

| Molecular Weight | 372.3 g/mol |

| IUPAC Name | 2-[(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)carbamoyl]cyclohexene-1-carboxylic acid |

| Standard InChI | InChI=1S/C19H17FN2O5/c1-2-7-22-15-9-14(13(20)8-16(15)27-10-17(22)23)21-18(24)11-5-3-4-6-12(11)19(25)26/h1,8-9H,3-7,10H2,(H,21,24)(H,25,26) |

| Standard InChI Key | RNPIXQGDMOWBEB-UHFFFAOYSA-N |

| Canonical SMILES | C#CCN1C(=O)COC2=C1C=C(C(=C2)F)NC(=O)C3=C(CCCC3)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Flumioxazin-mono amide (C₁₉H₁₇FN₂O₅) is a derivative of flumioxazin, a protoporphyrinogen oxidase (PPO)-inhibiting herbicide. The mono amide form arises from the hydrolysis of flumioxazin's ester functional group, resulting in an acetamide moiety. Two primary forms are documented:

The IUPAC name for the ammonium salt is 2-(6-(1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)-7-fluoro-3-oxo-2,3-dihydro-4H-benzo[b] oxazin-4-yl)acetamide ammonium salt . Structural analysis confirms a fused benzoxazinone core with a tetrahydrophthalimide group and a propargyl side chain, critical for herbicidal activity (Figure 1) .

Synthesis and Formation Pathways

Synthetic Routes

Flumioxazin-mono amide is synthesized via:

-

Hydrolysis of Flumioxazin: Controlled hydrolysis of flumioxazin’s ester group under basic or enzymatic conditions yields the mono amide .

-

Direct Cyclization: Anthranilic acid derivatives react with α-keto acids or isocyanates in the presence of catalysts (e.g., CuCl), forming the benzoxazinone core (Scheme 1) .

Scheme 1: Copper-catalyzed synthesis of benzoxazin-4-ones from anthranilic acids and α-keto acids .

Degradation in Environmental and Biological Systems

Analytical Characterization

Spectroscopic Data

-

MS/MS: Major fragments at m/z 372.112 ([M+H]⁺) and 389.4 ([M+NH₄]⁺) confirm the ammonium salt form .

-

NMR: Characteristic signals include δ 7.2–7.5 ppm (aromatic protons), δ 4.3 ppm (propargyl CH₂), and δ 2.5 ppm (cyclohexene protons) .

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve flumioxazin-mono amide from parent compounds. Retention time: 12.3 min (ACN:H₂O = 70:30) .

-

LC-MS/MS: Quantification limits of 0.01 ppm in soil and plant matrices .

Applications in Agrochemical Research

Herbicide Development

Flumioxazin-mono amide serves as:

-

A reference standard for impurity profiling in flumioxazin formulations (WP, SC, WG) .

-

An intermediate in synthesizing ammonium cyclohexene carboxylates, novel herbicides with enhanced soil persistence .

Metabolic Studies

As a flumioxazin metabolite, it aids in understanding environmental fate and toxicity profiles. Studies show flumioxazin’s half-life in soil is 12.5 days, with mono amide detection indicating partial degradation .

| Property | Free Acid (CAS 579507-55-4) | Ammonium Salt (CAS 2397494-05-0) |

|---|---|---|

| Molecular Formula | C₁₉H₁₇FN₂O₅ | C₁₉H₁₇FN₂O₅·NH₃ |

| Molecular Weight (g/mol) | 372.35 | 389.4 |

| Melting Point | Not reported | Not reported |

| Stability | 24 months at 20°C | 24 months at 20°C |

Table 2: Analytical Methods for Flumioxazin-Mono Amide Detection

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume